![molecular formula C18H18N2O3S B12517348 1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- CAS No. 654058-51-2](/img/structure/B12517348.png)
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a methanol group at the 3-position, a methylsulfonylphenyl group at the 5-position, and a phenylmethyl group at the 1-position, making it a unique and complex molecule.
Preparation Methods
The synthesis of 1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the reaction of hydrazine derivatives with ethyl acetoacetate, followed by further functionalization to introduce the desired substituents. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reaction temperature can range from 0°C to 78°C .
Industrial production methods for this compound may involve scalable solvent-free reactions, which are more environmentally friendly and cost-effective. These methods often use starting materials such as phenyl hydrazine and ethyl acetoacetate, with yields ranging from 66% to 100% .
Chemical Reactions Analysis
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the methanol group can lead to the formation of a carboxylic acid, while reduction of the methylsulfonyl group can yield a methylthio group.
Scientific Research Applications
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
In medicine, this compound has shown promise as a potential therapeutic agent due to its unique structural features and biological activities. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
The molecular targets of this compound include enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity, or kinases involved in cell signaling pathways for anticancer activity .
Comparison with Similar Compounds
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- can be compared with other similar compounds, such as 1-phenyl-3-methyl-5-pyrazolone (Edaravone) and 1,3-dimethyl-5-pyrazolone. These compounds share the pyrazole core structure but differ in their substituents, which can lead to different chemical and biological properties .
For example, Edaravone is known for its antioxidant properties and is used as a medication for stroke recovery and amyotrophic lateral sclerosis (ALS) treatment . In contrast, 1,3-dimethyl-5-pyrazolone is an important intermediate in the synthesis of medicinal compounds and has been widely investigated for its various biological activities .
Properties
CAS No. |
654058-51-2 |
|---|---|
Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[1-benzyl-5-(4-methylsulfonylphenyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C18H18N2O3S/c1-24(22,23)17-9-7-15(8-10-17)18-11-16(13-21)19-20(18)12-14-5-3-2-4-6-14/h2-11,21H,12-13H2,1H3 |
InChI Key |
IMHJCOQQBQERIS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)
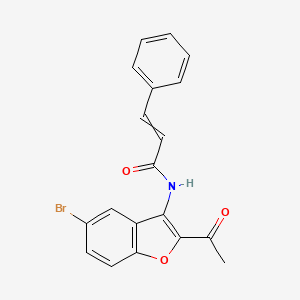
![2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione](/img/structure/B12517278.png)

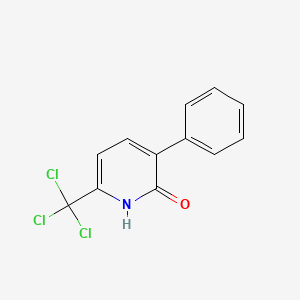
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)
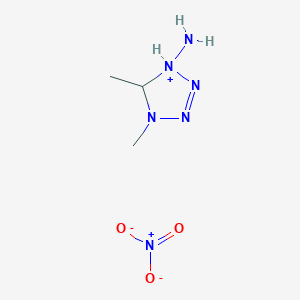
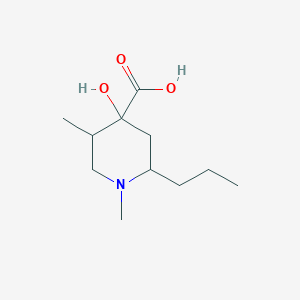

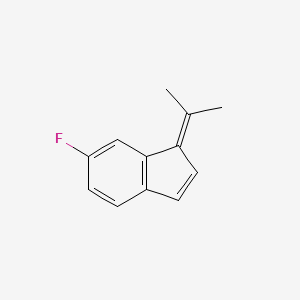
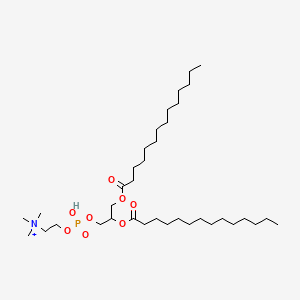
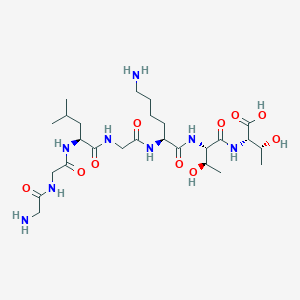

![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
